

Spectroscopic comparison of ortho-, meta-, and para-bromoacetophenone

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)Acetophenone

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A Spectroscopic Comparison of Ortho-, Meta-, and Para-Bromoacetophenone for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the three isomers of bromoacetophenone: 2'-bromoacetophenone (ortho-), 3'-bromoacetophenone (meta-), and 4'-bromoacetophenone (para-). The objective is to offer a clear, data-driven differentiation of these isomers using common analytical techniques essential in research and pharmaceutical development. All data is presented in standardized tables, and detailed experimental protocols are provided.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for each isomer.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at δ 0.00 ppm

Isomer	Chemical Shift (δ) in ppm (Multiplicity, Integration, Assignment)
2'-Bromoacetophenone (ortho-)	δ 7.60 (d, 1H, Ar-H), δ 7.46 (t, 1H, Ar-H), δ 7.36 (t, 1H, Ar-H), δ 7.28 (d, 1H, Ar-H), δ 2.62 (s, 3H, -COCH ₃)[1]
3'-Bromoacetophenone (meta-)	δ 8.08 (t, 1H, Ar-H), δ 7.88 (d, 1H, Ar-H), δ 7.72 (d, 1H, Ar-H), δ 7.35 (t, 1H, Ar-H), δ 2.60 (s, 3H, -COCH ₃)
4'-Bromoacetophenone (para-)	δ 7.82 (d, 2H, Ar-H), δ 7.61 (d, 2H, Ar-H), δ 2.57 (s, 3H, -COCH ₃)[2]

¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Reference: CDCl₃ at δ 77.0 ppm

Isomer	Chemical Shift (δ) in ppm (Assignment)
2'-Bromoacetophenone (ortho-)	δ 199.1 (C=O), δ 138.8 (Ar-C), δ 133.6 (Ar-CH), δ 131.5 (Ar-CH), δ 129.2 (Ar-CH), δ 127.4 (Ar-CH), δ 118.6 (Ar-C-Br), δ 29.8 (-COCH ₃)
3'-Bromoacetophenone (meta-)	δ 196.6 (C=O), δ 138.7 (Ar-C), δ 136.0 (Ar-CH), δ 133.0 (Ar-CH), δ 129.9 (Ar-CH), δ 126.4 (Ar-CH), δ 122.8 (Ar-C-Br), δ 26.5 (-COCH ₃)[3]
4'-Bromoacetophenone (para-)	δ 197.0 (C=O), δ 135.8 (Ar-C), δ 131.9 (Ar-CH), δ 129.8 (Ar-CH), δ 128.3 (Ar-C-Br), δ 26.5 (-COCH ₃)[2]

Infrared (IR) Spectroscopy Data

Isomer	Characteristic Absorption Bands (cm ⁻¹)
2'-Bromoacetophenone (ortho-)	~1690 (C=O stretch), ~1585 (C=C aromatic stretch), ~750 (C-Br stretch)
3'-Bromoacetophenone (meta-)	~1685 (C=O stretch), ~1570 (C=C aromatic stretch), ~800, ~680 (C-H out-of-plane bending), ~740 (C-Br stretch)
4'-Bromoacetophenone (para-)	~1684 (C=O stretch), ~1586 (C=C aromatic stretch), ~820 (C-H out-of-plane bending), ~750 (C-Br stretch)

Mass Spectrometry Data

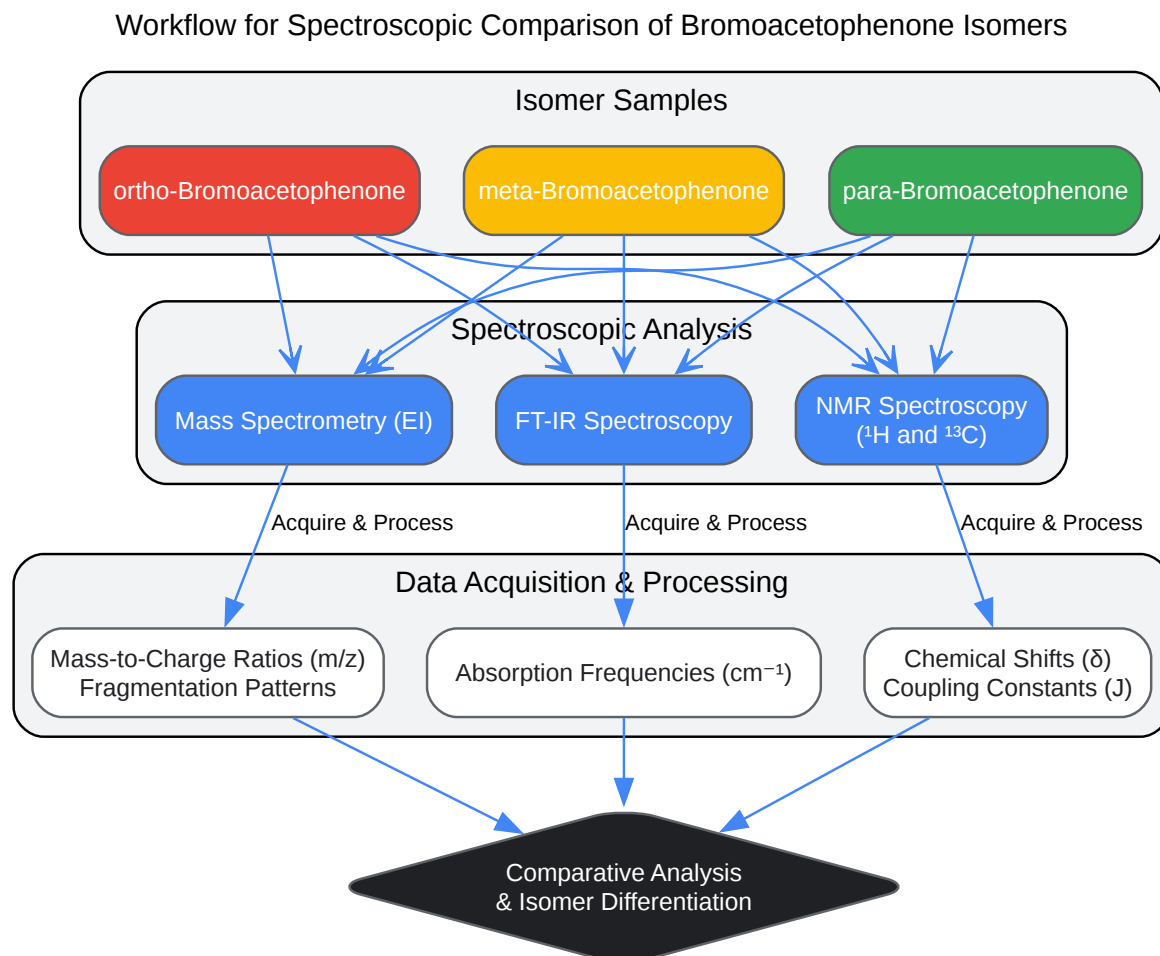
Ionization Method: Electron Ionization (EI)

Isomer	Molecular Ion (M ⁺) m/z	Key Fragment Ions m/z (Relative Intensity)
2'-Bromoacetophenone (ortho-)	198/200	183/185 ([M-CH ₃] ⁺), 105 ([C ₆ H ₅ CO] ⁺), 77 ([C ₆ H ₅] ⁺)
3'-Bromoacetophenone (meta-)	198/200	183/185 ([M-CH ₃] ⁺), 155/157 ([BrC ₆ H ₄] ⁺), 76 ([C ₆ H ₄] ⁺), 43 ([CH ₃ CO] ⁺)[4]
4'-Bromoacetophenone (para-)	198/200	183/185 ([M-CH ₃] ⁺), 155/157 ([BrC ₆ H ₄] ⁺), 76 ([C ₆ H ₄] ⁺), 43 ([CH ₃ CO] ⁺)[3]

Note: The presence of bromine results in characteristic M+2 isotope peaks of nearly equal intensity to the molecular ion peak.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the bromoacetophenone isomers.



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Caption: Workflow for Spectroscopic Comparison.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the bromoacetophenone isomer was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% TMS in a clean, dry 5 mm NMR tube.^[5] The sample was gently agitated to ensure complete dissolution.
- ^1H NMR Spectroscopy:

- Proton NMR spectra were acquired on a 400 or 500 MHz spectrometer.
- A standard single-pulse experiment was used with a 90° pulse angle.
- Data was acquired over a spectral width of approximately 16 ppm with a relaxation delay of 1-2 seconds.
- A sufficient number of scans (typically 8-16) were averaged to achieve a good signal-to-noise ratio.
- ¹³C NMR Spectroscopy:
 - Carbon-13 NMR spectra were acquired on the same instrument, operating at a frequency of 100 or 125 MHz.
 - A standard proton-decoupled pulse sequence (e.g., zgpg30) was used to ensure all carbon signals appeared as singlets.[6]
 - A relaxation delay of 2 seconds and a 30° pulse angle were employed.[7]
 - A larger number of scans (typically 512-1024) were accumulated due to the low natural abundance of ¹³C.[6]
- Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak (CDCl₃ at δ 7.26 for ¹H and δ 77.0 for ¹³C) or internal TMS (δ 0.00).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small drop of the neat liquid sample (for ortho- and meta-isomers) or a solution of the solid para-isomer in a volatile solvent was placed on the surface of an Attenuated Total Reflectance (ATR) diamond crystal.[8] For the solid, the solvent was allowed to evaporate completely.
- Data Acquisition:
 - The spectrum was recorded using an FT-IR spectrometer.

- A background spectrum of the clean, empty ATR crystal was collected first.[9]
- The sample spectrum was then acquired by co-adding 16-32 scans over a range of 4000-400 cm^{-1} with a spectral resolution of 4 cm^{-1} .
- Data Processing: The final absorbance spectrum was generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer, often via a Gas Chromatography (GC) inlet for purification and controlled introduction.
- Ionization: Electron Ionization (EI) was used as the ionization method. The sample molecules in the gas phase were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10][11][12]
- Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge (m/z) ratio using a quadrupole or time-of-flight (TOF) mass analyzer.
- Detection: An electron multiplier detector recorded the abundance of each ion, generating the mass spectrum. The data was processed to show the relative abundance of each m/z value.

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